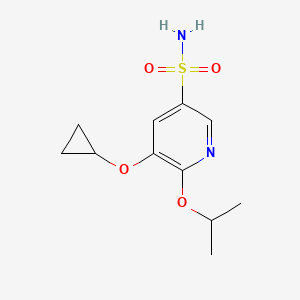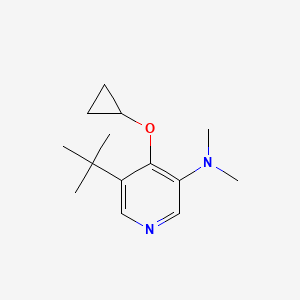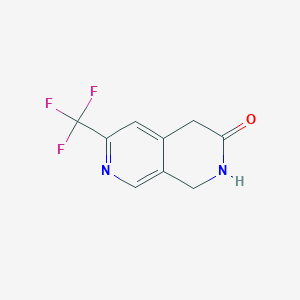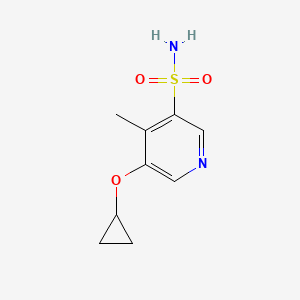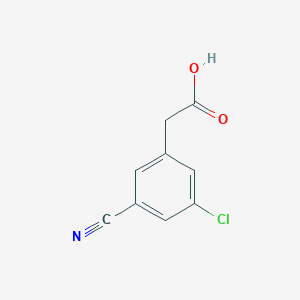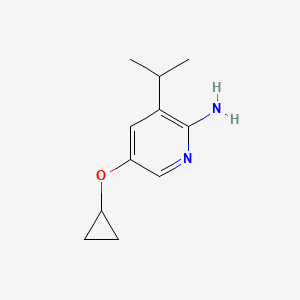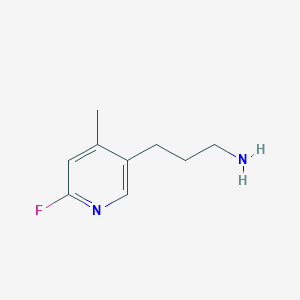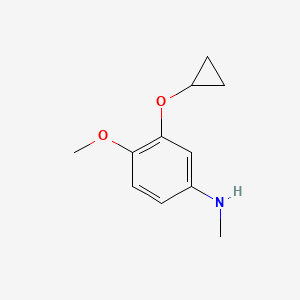
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of both chloro and trifluoromethyl groups in the pyridine ring enhances its reactivity and stability, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyridine with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate is primarily based on its ability to interact with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to various enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit or activate specific enzymes, thereby influencing cellular processes and physiological responses .
Comparación Con Compuestos Similares
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison: Ethyl 4-chloro-2-(trifluoromethyl)pyridine-3-acetate is unique due to the presence of the ethyl acetate group, which provides additional reactivity and versatility in chemical synthesis. Compared to other trifluoromethylpyridines, it offers distinct advantages in terms of its ability to undergo various chemical transformations and its applications in diverse fields .
Propiedades
Fórmula molecular |
C10H9ClF3NO2 |
|---|---|
Peso molecular |
267.63 g/mol |
Nombre IUPAC |
ethyl 2-[4-chloro-2-(trifluoromethyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)5-6-7(11)3-4-15-9(6)10(12,13)14/h3-4H,2,5H2,1H3 |
Clave InChI |
USFWZOCUHCZXKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=CN=C1C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



